molecular formula C15H20BrNO2Si B1450742 8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one CAS No. 1337882-48-0

8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one

Cat. No.: B1450742
CAS No.: 1337882-48-0
M. Wt: 354.31 g/mol
InChI Key: GAPJCYPRXBDPBW-UHFFFAOYSA-N
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Description

8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one is a synthetic organic compound with the molecular formula C15H20BrNO2Si. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger batches while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoquinolin-1-one derivatives.

Scientific Research Applications

8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
  • 5-Bromo-8-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)isoquinolin-1(2H)-one

Comparison: While both compounds share a similar core structure, the presence of different substituents (e.g., chlorine in the second compound) can significantly alter their chemical properties and biological activities.

Properties

IUPAC Name

8-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2Si/c1-20(2,3)10-9-19-11-17-8-7-12-5-4-6-13(16)14(12)15(17)18/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPJCYPRXBDPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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